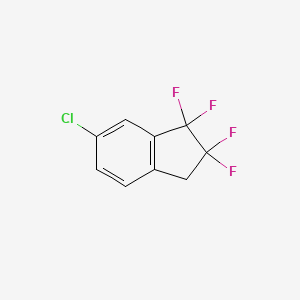![molecular formula C16H17N B14183253 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane CAS No. 923567-65-1](/img/structure/B14183253.png)
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is often facilitated by photochemical conditions . This reaction allows for the formation of the bicyclic structure by combining smaller molecular units under light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and the presence of catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.1]heptane: A related compound with a larger bicyclic ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct chemical properties.
Uniqueness
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the naphthalene moiety. This gives it distinct chemical and physical properties compared to other bicyclic compounds.
Propriétés
Numéro CAS |
923567-65-1 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
3-methyl-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H17N/c1-17-10-15-9-16(15,11-17)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,15H,9-11H2,1H3 |
Clé InChI |
COLJOGVSPPXZNW-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC2(C1)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)

![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)

![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)


